Vanicoside A

Catalog No.
S619419
CAS No.
155179-22-9
M.F
C8H5ClF2O2
M. Wt
998.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanicoside A

CAS Number

155179-22-9

Product Name

Vanicoside A

IUPAC Name

[(2R,3R,4S,5R)-5-[(2R,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C8H5ClF2O2

Molecular Weight

998.9 g/mol

InChI

InChI=1S/C51H50O21/c1-29(52)68-48-47(63)45(61)39(26-65-42(58)23-13-33-9-20-37(56)38(25-33)64-2)69-50(48)72-51(28-67-43(59)22-11-31-5-16-35(54)17-6-31)49(70-44(60)24-12-32-7-18-36(55)19-8-32)46(62)40(71-51)27-66-41(57)21-10-30-3-14-34(53)15-4-30/h3-25,39-40,45-50,53-56,61-63H,26-28H2,1-2H3/b21-10+,22-11+,23-13+,24-12+/t39-,40-,45-,46-,47+,48-,49+,50-,51-/m1/s1

InChI Key

RNXDQKHOEWIRNH-FBMBONOOSA-N

SMILES

CC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)OC(=O)C=CC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O

Synonyms

vanicoside A

Canonical SMILES

CC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)OC(=O)C=CC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O

Description

The exact mass of the compound Vanicoside A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vanicoside A is a complex phenylpropanoid glycoside with the chemical formula C51H50O21C_{51}H_{50}O_{21} and a molecular weight of approximately 1,042.9 g/mol. It is primarily derived from plants in the genus Reynoutria, particularly Reynoutria sachalinensis. The structure of Vanicoside A consists of multiple phenylpropanoid units linked to a sucrose moiety, which contributes to its biological activity and potential therapeutic applications .

" class="citation ml-xs inline" data-state="closed" href="https://www.chem.fsu.edu/chemlab/chm1020c/Lecture%205/02.php" rel="nofollow noopener" target="_blank"> . Additionally, Vanicoside A has been shown to inhibit certain enzymes like β-glucosidase, suggesting that it may interfere with carbohydrate metabolism .

Vanicoside A exhibits significant biological activities, particularly in the context of cancer research. Studies have demonstrated its cytotoxic effects against various melanoma cell lines, including both melanotic and amelanotic types. The compound induces cell death through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS) . It has been reported that Vanicoside A is more effective than its analog Vanicoside B in reducing cell viability in malignant melanoma cells . Furthermore, it shows potential for inhibiting key signaling pathways involved in cancer progression, such as the BRAFV600E and MEK1 pathways .

The synthesis of Vanicoside A can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from plant sources like Reynoutria sachalinensis using solvents such as methanol or ethanol.
  • Chemical Synthesis: Synthetic approaches may include the coupling of phenylpropanoid units with sucrose through glycosidic linkages. This typically requires protecting group strategies to ensure selective reactions at specific hydroxyl groups.
  • Biochemical Synthesis: Enzymatic methods using glycosyltransferases can be employed to produce Vanicoside A by facilitating the transfer of sugar moieties to phenolic precursors under controlled conditions .

Vanicoside A has several potential applications:

  • Anticancer Agent: Due to its cytotoxic properties against melanoma cells, it is being explored as a candidate for cancer therapy.
  • Antioxidant: Its ability to induce oxidative stress in cancer cells positions it as a potential antioxidant agent that could mitigate oxidative damage in other contexts.
  • Pharmaceutical Development: As a natural product with unique structural features, Vanicoside A may serve as a lead compound for developing new drugs targeting specific diseases .

Research on Vanicoside A has highlighted its interactions with various cellular targets:

  • Enzyme Inhibition: Studies indicate that Vanicoside A inhibits β-glucosidase activity, which could impact glucose metabolism and energy production in cells .
  • Synergistic Effects: Recent investigations suggest that combining Vanicoside A with GLUT1 inhibitors enhances its cytotoxic effects against melanoma cells, indicating potential for combination therapies .

Vanicoside A shares structural similarities with several other phenylpropanoid glycosides. Here are some comparable compounds:

Compound NameChemical FormulaBiological ActivityUnique Features
Vanicoside BC_{51}H_{50}O_{20}Cytotoxicity against cancerSlightly less potent than Vanicoside A
Polygonumins AC_{49}H_{48}O_{20}Antioxidant propertiesDifferent sugar moiety composition
TomensidesC_{50}H_{48}O_{19}Antiproliferative effectsDerived from Prunus tomentosa

Vanicoside A is unique due to its specific arrangement of phenylpropanoid units and its pronounced efficacy against certain cancer cell lines compared to its analogs. Its complex structure contributes to its diverse biological activities and potential therapeutic applications .

XLogP3

4.2

Dates

Modify: 2024-02-18

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